piperidin-1-yl 4-nitrobenzoate
CAS No.: 38860-52-5
Cat. No.: VC19634052
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38860-52-5 |
|---|---|
| Molecular Formula | C12H14N2O4 |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | piperidin-1-yl 4-nitrobenzoate |
| Standard InChI | InChI=1S/C12H14N2O4/c15-12(18-13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2 |
| Standard InChI Key | PFGDWHVIRPJPAW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical and Structural Properties
Piperidin-1-yl 4-nitrobenzoate is characterized by a benzoate ester backbone substituted with a nitro group at the para position and a piperidin-1-yl group at the ester oxygen. Key physicochemical properties include:
Table 1: Physicochemical Properties of Piperidin-1-yl 4-Nitrobenzoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 250.25 g/mol | |
| IUPAC Name | Piperidin-1-yl 4-nitrobenzoate | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | Not reported | – |
| Solubility | Likely low in water | Inferred |
| Canonical SMILES | C1CCN(CC1)OC(=O)C2=CC=C(C=C2)N+[O-] |
The nitro group at the para position enhances electrophilicity, making the compound amenable to reduction or nucleophilic substitution reactions. The piperidine ring contributes basicity and conformational flexibility, which may influence its interactions in biological systems.
Synthesis and Reaction Pathways
Conventional Synthesis
The synthesis of piperidin-1-yl 4-nitrobenzoate typically involves a condensation reaction between piperidine and 4-nitrobenzoic acid. A coupling agent such as dicyclohexylcarbodiimide (DCC) or -diisopropylcarbodiimide (DIC) is employed to activate the carboxylic acid group, facilitating ester formation. The reaction is conducted in anhydrous conditions with a base like triethylamine (TEA) to neutralize generated HCl:
Optimized Reaction Conditions
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Room temperature (20–25°C).
-
Yield: Reported yields for analogous esters range from 70–85%.
Recent Research Developments
Catalytic Innovations
Copper-catalyzed oxidative cross-coupling reactions, as demonstrated in sulfoximine functionalization , could inspire analogous methods for modifying the nitro or piperidine groups in this compound. For instance, Cu(I)/Cu(II) systems might enable C–N bond formation or arylations .
Computational Studies
Molecular docking studies could predict the compound’s affinity for biological targets like enzymes or receptors. Preliminary modeling of similar esters suggests potential interactions with acetylcholinesterase or cytochrome P450 isoforms.
Comparative Analysis with Related Compounds
Table 2: Comparison of Piperidin-1-yl 4-Nitrobenzoate and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Piperidin-1-yl 4-nitrobenzoate | 250.25 | Nitro, ester | |
| 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | 264.28 | Nitro, carboxylic acid | |
| Piperidin-4-yl benzoate | 205.25 | Ester |
The addition of a nitro group in piperidin-1-yl 4-nitrobenzoate increases molecular weight and polarity compared to non-nitrated analogues, potentially altering solubility and reactivity .
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